![molecular formula C6H6BrF3N2 B6164011 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 2054953-75-0](/img/no-structure.png)
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole” is mentioned in the context of KRas G12C inhibitors . KRas serves as a molecular switch cycling between inactive (GDP-bound) and active (GTP-bound) states to transduce upstream cellular signals received from multiple tyrosine kinases to downstream .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Pyrazole derivatives, including compounds similar to the one , serve as key scaffolds for synthesizing a wide variety of heterocyclic compounds. These include applications in the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others, showcasing their versatility as building blocks in organic synthesis. The unique reactivity of such pyrazole compounds facilitates mild reaction conditions for generating diverse heterocyclic structures from a broad range of precursors, highlighting their importance in synthetic organic chemistry (Gomaa & Ali, 2020).
Medicinal Chemistry and Drug Design
Pyrazole compounds, including trifluoromethylpyrazoles, have attracted attention for their potential as anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds. This underscores the significance of pyrazole derivatives in the design and development of novel therapeutic agents with potential for minimal side effects (Kaur, Kumar, & Gupta, 2015).
Development of New Therapeutic Agents
Methyl substituted pyrazoles, including the broader family to which the specified compound belongs, have been reported as potent medicinal scaffolds. They exhibit a wide spectrum of biological activities, underlining the role of pyrazole derivatives in medicinal chemistry and pharmaceutical research. The synthesis and medical significance of such compounds are continually explored to generate new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Wirkmechanismus
Biochemical Pathways
The compound is shown to be a potent binder of G12C mutant Ras proteins in biochemical and cell-based assays . Therefore, it may affect the pathways mediated by KRas, NRas, or HRas G12C mutations . These pathways are often implicated in cell proliferation and cancer progression .
Pharmacokinetics
The compound is part of a class of compounds that are used in the treatment of cell proliferative disorders , suggesting that it has suitable pharmacokinetic properties for therapeutic use.
Result of Action
Given its binding to g12c mutant ras proteins , it can be inferred that the compound may have an inhibitory effect on cell proliferation, particularly in cells expressing G12C mutated KRas, NRas, or HRas proteins .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2,2-trifluoroethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-3-methyl-1H-pyrazole", "2,2,2-trifluoroethylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-methyl-1H-pyrazole in a suitable solvent (e.g. ethanol).", "Step 2: Add 2,2,2-trifluoroethylamine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. dichloromethane).", "Step 6: Purify the product using standard techniques (e.g. column chromatography) to obtain 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a solid." ] } | |
CAS-Nummer |
2054953-75-0 |
Produktname |
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
Molekularformel |
C6H6BrF3N2 |
Molekulargewicht |
243 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.